2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a quinoline and isoindole structure, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through a multi-step process involving the formation of the quinoline and isoindole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea, can be employed to form the tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts like lactic acid .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxyquinolines.
Scientific Research Applications
2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydroquinolin-7-yl acetate: Similar structure but with an acetate group instead of the isoindole moiety.
2-oxo-1,2,3,4-tetrahydropyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
What sets 2-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of the quinoline and isoindole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H16N2O3/c21-14-6-4-9-3-5-12(8-13(9)19-14)20-17(22)15-10-1-2-11(7-10)16(15)18(20)23/h1-3,5,8,10-11,15-16H,4,6-7H2,(H,19,21) |
InChI Key |
QNRJBHDJTGJSMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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